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molecular formula C14H23N5O3S B8324511 6-(2,2-Diethyl-3-sulfamoyl-1-propoxy)-2,8-dimethyl(1,2,4)triazolo(1,5-b)pyridazine CAS No. 152537-76-3

6-(2,2-Diethyl-3-sulfamoyl-1-propoxy)-2,8-dimethyl(1,2,4)triazolo(1,5-b)pyridazine

Cat. No. B8324511
M. Wt: 341.43 g/mol
InChI Key: PGMZSVUUNSGEQP-UHFFFAOYSA-N
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Patent
US05389633

Procedure details

Using 3-(N,N-dimethylaminomethylene)aminosulfonyl-2,2-diethyl-1-propanol and 6-chloro-2,8-dimethyl[1,2,4]triazolo[1,5-b]pyridazine, the same reaction as in Example 6 was conducted to produce the title compound. m.p. 159°-160° C.
Name
3-(N,N-dimethylaminomethylene)aminosulfonyl-2,2-diethyl-1-propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-2,8-dimethyl[1,2,4]triazolo[1,5-b]pyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C=[N:5][S:6]([CH2:9][C:10]([CH2:15][CH3:16])([CH2:13][CH3:14])[CH2:11][OH:12])(=[O:8])=[O:7])C.Cl[C:18]1[CH:19]=[C:20]([CH3:28])[C:21]2[N:22]([N:24]=[C:25]([CH3:27])[N:26]=2)[N:23]=1>>[CH2:15]([C:10]([CH2:13][CH3:14])([CH2:9][S:6](=[O:7])(=[O:8])[NH2:5])[CH2:11][O:12][C:18]1[CH:19]=[C:20]([CH3:28])[C:21]2[N:22]([N:24]=[C:25]([CH3:27])[N:26]=2)[N:23]=1)[CH3:16]

Inputs

Step One
Name
3-(N,N-dimethylaminomethylene)aminosulfonyl-2,2-diethyl-1-propanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=NS(=O)(=O)CC(CO)(CC)CC
Step Two
Name
6-chloro-2,8-dimethyl[1,2,4]triazolo[1,5-b]pyridazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=2N(N1)N=C(N2)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the same reaction as in Example 6

Outcomes

Product
Name
Type
product
Smiles
C(C)C(COC=1C=C(C=2N(N1)N=C(N2)C)C)(CS(N)(=O)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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